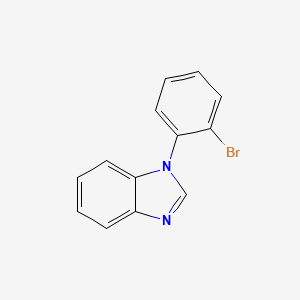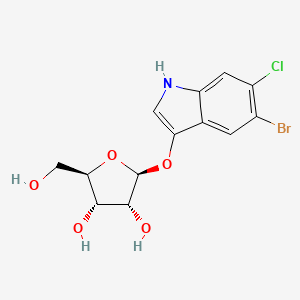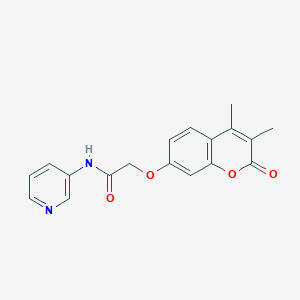![molecular formula C14H26O2Si B14136445 Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane CAS No. 88780-28-3](/img/structure/B14136445.png)
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane is a complex organosilicon compound characterized by its unique bicyclic structure. This compound consists of 26 hydrogen atoms, 14 carbon atoms, and 2 oxygen atoms, making up a total of 43 atoms . It is primarily used in various chemical reactions and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane typically involves the reaction of a bicyclic alcohol with triethylchlorosilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: Bicyclic alcohol and triethylchlorosilane.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and a base (e.g., pyridine).
Procedure: The bicyclic alcohol is dissolved in the anhydrous solvent, and the base is added. Triethylchlorosilane is then added dropwise to the reaction mixture while maintaining a low temperature. The reaction is allowed to proceed to completion, and the product is purified by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, amines; reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can act as a silane coupling agent, forming covalent bonds with both organic and inorganic substrates. This property is particularly useful in surface modification and the enhancement of material properties. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds.
Comparison with Similar Compounds
Similar Compounds
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane: Similar structure with an additional methyl group.
Triethyl[(6-methoxy-3-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane: Another similar compound with a different methyl group position.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a trimethoxy group instead of triethyl.
Uniqueness
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane is unique due to its specific bicyclic structure and the presence of a methoxy group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
88780-28-3 |
|---|---|
Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
triethyl-[(6-methoxy-1-bicyclo[4.1.0]hept-3-enyl)oxy]silane |
InChI |
InChI=1S/C14H26O2Si/c1-5-17(6-2,7-3)16-14-11-9-8-10-13(14,12-14)15-4/h8-9H,5-7,10-12H2,1-4H3 |
InChI Key |
NHMWAEMZUQUZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC12CC=CCC1(C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)



![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)
![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)







